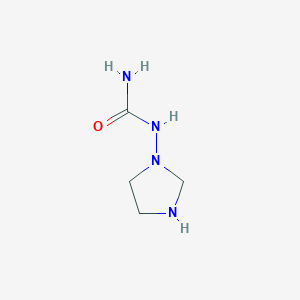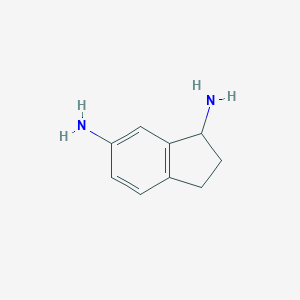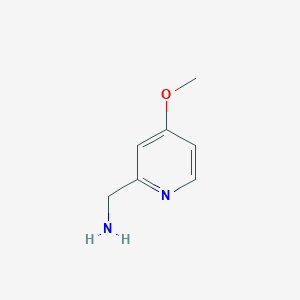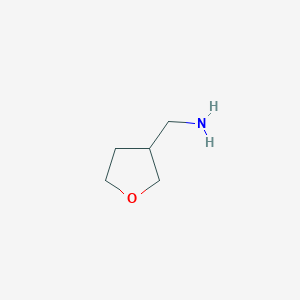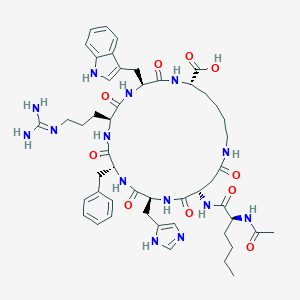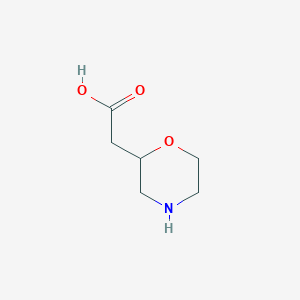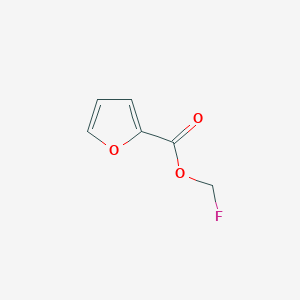![molecular formula C10H10N2O6P2 B069761 [2,2'-联吡啶]-4,4'-二基二膦酸 CAS No. 194800-56-1](/img/structure/B69761.png)
[2,2'-联吡啶]-4,4'-二基二膦酸
描述
[2,2’-Bipyridine]-4,4’-diyldiphosphonic acid: is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with each pyridine ring substituted at the 4,4’ positions by diphosphonic acid groups. The unique structure of this compound makes it an important ligand in coordination chemistry, where it forms complexes with various metal ions.
科学研究应用
Chemistry: [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in catalysis, photochemistry, and materials science.
Biology: In biological research, the compound is used to study metal ion interactions with biomolecules. It is also used in the development of metal-based drugs and diagnostic agents.
Medicine: The compound has potential applications in medicine, particularly in the development of metal-based therapeutics. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems and imaging agents.
Industry: In industry, [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
作用机制
Target of Action
The primary targets of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid are metal ions, particularly transition metals . The compound acts as a bidentate chelating ligand, forming complexes with these metal ions .
Mode of Action
The compound interacts with its targets by binding to them through a process known as chelation . This interaction results in the formation of a ring that includes the metal ion and the ligand . The resulting complexes can exhibit various properties depending on the specific metal ion involved .
Biochemical Pathways
For instance, copper complexes have been shown to be involved in various biochemical pathways in many metalloenzymes .
Pharmacokinetics
The compound’s ability to form complexes with metal ions could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid’s action are largely dependent on the specific metal ions it interacts with. For example, when the compound forms complexes with copper ions, it can influence the function and reactivity of copper in biological and environmental systems .
Action Environment
The action, efficacy, and stability of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity .
生化分析
Biochemical Properties
These complexes have been shown to have distinctive optical properties and some are of interest for analysis .
Molecular Mechanism
These complexes are redox active, and their toxicity arises from their ability to interrupt biological electron transfer processes .
Dosage Effects in Animal Models
, and these complexes have shown promising anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid typically involves the functionalization of 2,2’-bipyridine. One common method is the phosphorylation of 2,2’-bipyridine using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid may involve large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid can undergo oxidation reactions, where the phosphonic acid groups are oxidized to form phosphonic acid derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced phosphonic acid derivatives.
Substitution: Substitution reactions involving the replacement of hydrogen atoms in the pyridine rings with other functional groups are common. These reactions are typically carried out using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted bipyridine compounds.
相似化合物的比较
2,2’-Bipyridine-4,4’-dicarboxylic acid: This compound has carboxylic acid groups instead of diphosphonic acid groups. It is used in similar applications but has different chemical properties.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Another derivative with carboxylic acid groups at different positions. It has unique coordination chemistry and applications.
4,4’-Dimethyl-2,2’-bipyridine: This compound has methyl groups instead of phosphonic acid groups. It is used as a ligand in coordination chemistry but has different reactivity.
Uniqueness: The presence of diphosphonic acid groups in [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid imparts unique properties, such as strong metal ion chelation and the ability to form stable complexes. These properties make it particularly useful in applications requiring robust metal-ligand interactions.
属性
IUPAC Name |
[2-(4-phosphonopyridin-2-yl)pyridin-4-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6P2/c13-19(14,15)7-1-3-11-9(5-7)10-6-8(2-4-12-10)20(16,17)18/h1-6H,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIGZBUVUVDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1P(=O)(O)O)C2=NC=CC(=C2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578980 | |
| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194800-56-1 | |
| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid contribute to the accumulation of oxidative equivalents on titanium dioxide (TiO2) surfaces?
A1: [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid acts as a ligand in the ruthenium polypyridyl chromophore (abbreviated as Ru(II)P(2+)). This chromophore is co-loaded onto the TiO2 surface along with a water oxidation catalyst. Upon light excitation, Ru(II)P(2+) injects an electron into the TiO2, forming Ru(III)P(3+) and leaving behind a reactive hole. This hole represents an oxidative equivalent. Importantly, the study demonstrates that this oxidized chromophore can then accept an electron from a nearby, pre-oxidized water oxidation catalyst via cross-surface electron transfer. This process effectively allows for the accumulation of two oxidative equivalents at a single site (the Ru(II)P(2+) / Ru(III)P(3+) couple), which is crucial for promoting multi-electron transfer reactions like water oxidation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


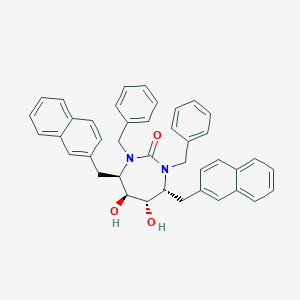
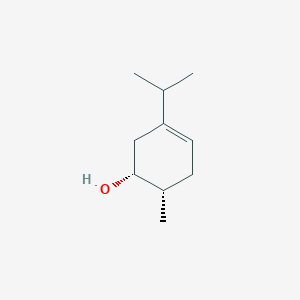
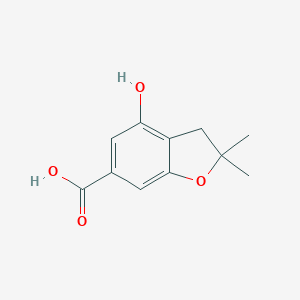
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
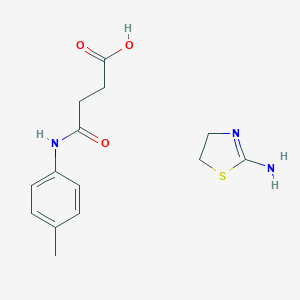
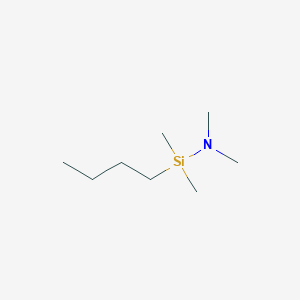
![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
